Enantiomeric Purity and Optical Rotation: Critical for Stereoselective Synthesis
(2S)-Pyrrolidin-2-ylmethylamine is commercially available with a typical purity of ≥97% (GC) and a specific optical rotation of [α]20/D +20° (c = 1 in chloroform) . In contrast, its (R)-enantiomer (CAS 72300-69-7) exhibits an optical rotation of [α]20/D -20° under similar conditions. The racemic mixture (CAS 57734-57-3) has an optical rotation of 0° . This quantitative difference in optical rotation is a direct measure of enantiopurity, which is crucial for ensuring stereochemical fidelity in asymmetric reactions and for meeting regulatory requirements in pharmaceutical development.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D +20° (c = 1 in chloroform) |
| Comparator Or Baseline | (R)-enantiomer: [α]20/D -20°; Racemate: 0° |
| Quantified Difference | +40° difference between enantiomers; +20° from racemate |
| Conditions | Measured at 20°C, c = 1 in chloroform |
Why This Matters
Procurement of the correct enantiomer with verified optical rotation ensures the desired stereochemical outcome in asymmetric syntheses and avoids costly failures in chiral drug development.
